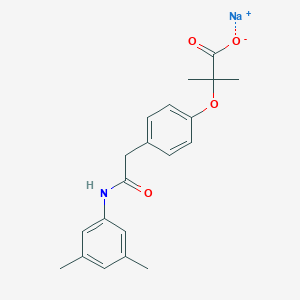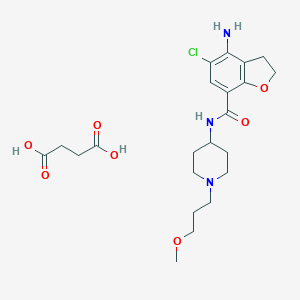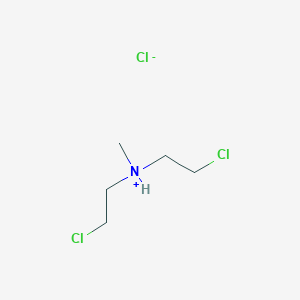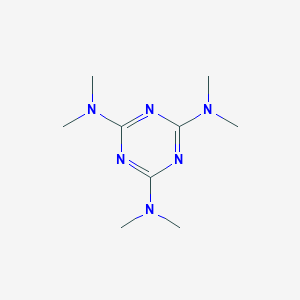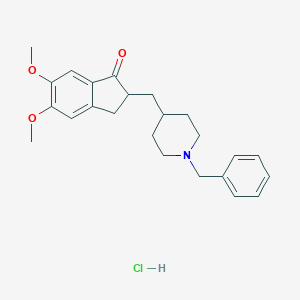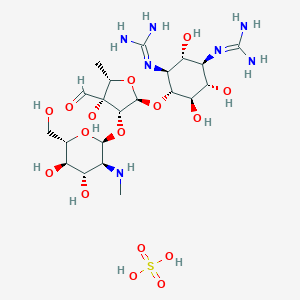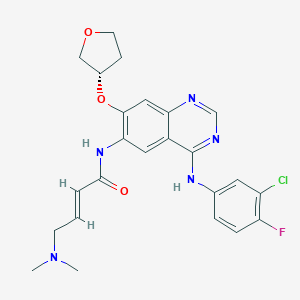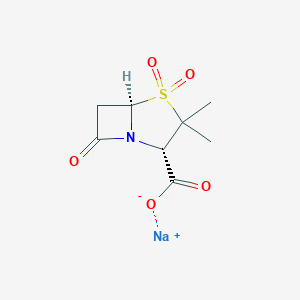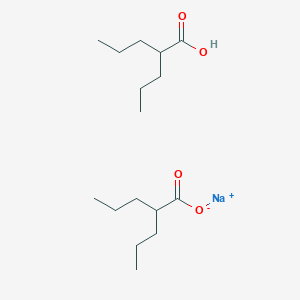
Divalproex sodium
Vue d'ensemble
Description
Divalproex Sodium is an anticonvulsant that works in the brain tissue to stop seizures . It is also used to treat the manic phase of bipolar disorder (manic-depressive illness) and helps prevent migraine headaches . It comes in different pill forms that are for different uses .
Synthesis Analysis
A specific GC method has been developed, optimized, and validated for the determination of seven related substances in Divalproex Sodium drug substance . The related substances were extracted into dichloromethane and monitored by GC with a flame ionization detector .Molecular Structure Analysis
Divalproex Sodium is chemically known as 2-propylpentanoic acid. The molecular formula of Sodium Valproate Oral Solution (SVS) is C8H16O2 and the molecular weight is 144.211 g/mol . The molecular formula of Divalproex Sodium (DPS) is C16H31NaO4 and the molecular weight is 310.41 .Physical And Chemical Properties Analysis
Divalproex Sodium is a coordination complex of the sodium valproate and valproic acid (VPA) . It is used in the manufacture of sustained release dosage forms .Applications De Recherche Scientifique
Anticonvulsant in Epilepsy Treatment
Divalproex Sodium is widely used as an antiepileptic drug for the treatment of epilepsy . It helps in controlling abnormal, high-frequency electrical discharges in the brain that cause seizures .
Treatment of Bipolar Disorders
Apart from epilepsy, Divalproex Sodium is also used in the treatment of bipolar disorders . It helps in managing the symptoms and preventing the recurrence of manic episodes.
Prophylaxis of Migraine
Divalproex Sodium is used in the prophylaxis of migraine . It helps in reducing the frequency of migraine attacks, thus improving the quality of life for patients suffering from this condition.
Formulation of Bi-layered Tablets
Divalproex Sodium has been used in the formulation of bi-layered tablets . These tablets are designed with one layer for immediate release and another for sustained release, providing a more stable blood level of the drug over an extended period .
Formulation of Sustained-Release Tablets
Divalproex Sodium has been used in the design and optimization of sustained-release tablets . This formulation provides a steady release of the drug, ensuring its therapeutic effect lasts for a longer duration .
Formulation of Niosomes
Divalproex Sodium has been used in the formulation of niosomes for the treatment of epilepsy . Niosomes are non-ionic surfactant vesicles which can encapsulate a variety of drugs and enhance their therapeutic efficacy .
Quality Tests and Assays
Divalproex Sodium is used as a reference standard in specified quality tests and assays . These tests are crucial for ensuring the quality and efficacy of the drug .
Mécanisme D'action
Target of Action
Divalproex sodium, also known as valproate, is primarily targeted at the central nervous system. It is believed to affect the levels of gamma-aminobutyric acid (GABA) in the brain . GABA is a neurotransmitter that inhibits the activity of nerve cells in the brain, and increased levels can help calm nerves and aid in preventing seizures .
Mode of Action
It is suggested that its therapeutic effects in epilepsy are related to increased brain concentrations of gaba . Divalproex sodium dissociates to the valproate ion in the gastrointestinal tract . The valproate ion is thought to affect the turnover of GABA or block the reuptake of GABA into neurons and glial cells .
Biochemical Pathways
Divalproex sodium is believed to affect several biochemical pathways in the body. It is known to inhibit GABA transaminase, the enzyme responsible for the breakdown of GABA, thereby increasing the levels of GABA in the brain . This increase in GABA levels can lead to a decrease in nerve cell activity, which can help prevent seizures and manic episodes .
Pharmacokinetics
Divalproex sodium is characterized by dose-limited absorption, nonlinear plasma protein binding, and multiple metabolic pathways of elimination . It is susceptible to the effects of both enzyme induction and inhibition, along with an ability for weak to moderate inhibition of the metabolic elimination of other drugs . The drug is generally safe whether administered alone or in combination with other therapies .
Result of Action
The molecular and cellular effects of Divalproex sodium’s action are primarily seen in its ability to increase GABA concentrations in the brain, leading to a decrease in nerve cell activity . This can result in the prevention of seizures and manic episodes in patients with epilepsy and bipolar disorder . In addition, Divalproex sodium has been found to rescue the hypoacetylation levels of histone H3 and attenuate cellular cytotoxicity induced by expanded ataxin-3 partly via preventing nuclear transport of ataxin-3 .
Action Environment
The action, efficacy, and stability of Divalproex sodium can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism and elimination of Divalproex sodium, potentially altering its therapeutic effects . Additionally, patient-specific factors such as age, liver function, and genetic factors can also influence the drug’s action . Therefore, careful monitoring and individualized treatment plans are essential when using Divalproex sodium for therapeutic purposes .
Safety and Hazards
Divalproex Sodium can cause major congenital malformations, particularly neural tube defects (e.g., spina bifida). In addition, it can cause decreased IQ scores and neurodevelopmental disorders following in utero exposure . It can also cause skin irritation, serious eye irritation, and may damage the unborn child .
Propriétés
IUPAC Name |
sodium;2-propylpentanoate;2-propylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Na/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRILKIQRXUYCT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99-66-1 (Parent) | |
| Record name | Divalproex sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076584708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70227388 | |
| Record name | Divalproex sodium [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Divalproex sodium | |
CAS RN |
76584-70-8 | |
| Record name | Divalproex sodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076584708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Divalproex sodium [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentanoic acid, 2-propyl-, sodium salt (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



